4-Fluorobenzhydryl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[chloro(phenyl)methyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFODANOHXAUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957802 | |
| Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365-21-9 | |
| Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chlorophenylmethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Overview of Halogenated Benzhydryl Compounds in Organic Synthesis
Halogenated benzhydryl compounds are a class of organic molecules that serve as versatile building blocks in the synthesis of a wide array of more complex structures. Their utility stems from the reactivity of the halogen atom, which can be readily displaced in nucleophilic substitution reactions. This reactivity allows for the introduction of the benzhydryl moiety into various molecular scaffolds. Benzhydryl compounds, in general, are key components in the synthesis of numerous pharmaceuticals and materials. The presence of a halogen, such as chlorine or bromine, on the benzhydryl structure enhances its utility as a reagent in constructing larger organic molecules. researchgate.netbeilstein-journals.org For instance, benzhydryl bromides can be activated by halogen-bond donors to undergo reactions like the Ritter reaction. beilstein-journals.orgresearchgate.net
The di-aryl nature of the benzhydryl group provides a rigid, three-dimensional framework that is often desirable in drug design and materials science. Halogenated versions of these compounds are frequently used as intermediates in the preparation of these complex target molecules. google.com The specific halogen and its position on the aromatic rings can influence the reactivity and properties of the resulting compounds.
Significance of Fluorine Substitution in Chemical Design
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science due to the unique properties it imparts. nih.govacs.orgbohrium.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. benthamscience.com This substitution can profoundly influence a molecule's physicochemical and pharmacokinetic properties. acs.org
Key effects of fluorine substitution include:
Enhanced Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation by enzymes in the body. bohrium.commdpi.com This can increase the biological half-life of a drug.
Increased Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as proteins, potentially increasing the potency of a drug. bohrium.com
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids) and pKa (a measure of acidity), which can affect its absorption, distribution, and excretion in the body. acs.orgbohrium.com
Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, which is crucial for its interaction with biological receptors. bohrium.com
Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. nih.gov The ability to incorporate ¹⁸F into molecules allows for the non-invasive study of biological processes in vivo. acs.org
Scope and Research Imperatives for 4 Fluorobenzhydryl Chloride Studies
Established Synthetic Routes and Reaction Pathways
Traditional synthetic approaches to this compound primarily rely on the transformation of precursor molecules, a cornerstone of organic synthesis. These methods are well-documented and widely used, particularly in the preparation of radiolabeled compounds for medical imaging.
Precursor-Based Chlorination Reactions, including Thionyl Chloride Mediated Transformations
The most direct and common method for synthesizing this compound is through the chlorination of its corresponding alcohol precursor, 4-Fluorobenzhydrol (B154427). This transformation is typically accomplished using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being one of the most frequently employed.
The reaction involves the treatment of 4-Fluorobenzhydrol with thionyl chloride, which converts the hydroxyl group (-OH) into a chloro group (-Cl). This process is efficient and is often used in multi-step syntheses due to its reliability. The general transformation is a fundamental reaction in organic chemistry for preparing alkyl chlorides from alcohols. Thionyl chloride is particularly effective as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product. In some procedures, the reaction is performed neat (without a solvent) and heated to ensure completion.
Table 1: Thionyl Chloride Mediated Chlorination of 4-Fluorobenzhydrol
| Precursor | Reagent | Key Conditions | Product |
|---|
Synthesis of Radiotracers Involving this compound Intermediates
This compound is a crucial intermediate in the synthesis of positron emission tomography (PET) radiotracers, which are molecules labeled with a positron-emitting isotope, such as Fluorine-18 (B77423) ([¹⁸F]). The synthesis of compounds like [¹⁸F]Flunarizine, a calcium channel antagonist, showcases this application. acs.orgresearchgate.netmdpi.com
¹⁸F-Fluorination: A precursor molecule, such as 4-fluoro-4'-(trimethylammonium)benzophenone trifluoromethanesulfonate, undergoes nucleophilic substitution with [¹⁸F]fluoride to produce 4-[¹⁸F]fluoro-4'-fluorobenzophenone. acs.org
Reduction: The resulting radiolabeled ketone is immediately reduced to the corresponding alcohol, 4-[¹⁸F]fluoro-4'-fluorobenzhydrol. Lithium aluminum hydride (LiAlH₄) is a common reducing agent for this step. acs.orgbeilstein-journals.org
Chlorination: The radiolabeled alcohol is then converted to the key intermediate, 4-[¹⁸F]fluoro-4'-fluorobenzhydryl chloride, by treating it with thionyl chloride. acs.orgbeilstein-journals.org This reactive chloride is then used in the final step to alkylate another molecule, such as N-cinnamylpiperazine, to yield the final [¹⁸F]Flunarizine radiotracer. mdpi.com
Table 2: Key Steps in Radiotracer Synthesis via 4-[¹⁸F]fluoro-4'-fluorobenzhydryl chloride
| Step | Precursor | Reagent(s) | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Fluorination | 4-fluoro-4'-(trimethylammonium)benzophenone triflate | [¹⁸F]Fluoride ion | 4-[¹⁸F]fluoro-4'-fluorobenzophenone | acs.org |
| 2. Reduction | 4-[¹⁸F]fluoro-4'-fluorobenzophenone | LiAlH₄ | 4-[¹⁸F]fluoro-4'-fluorobenzhydrol | acs.orgbeilstein-journals.org |
Strategies for Chiral this compound Analogs
The synthesis of enantiomerically pure analogs of this compound hinges on establishing the stereocenter at the benzhydrylic carbon. Since the chlorination of an alcohol with thionyl chloride often proceeds with retention of configuration under specific conditions, the primary strategy is the asymmetric synthesis of the chiral alcohol precursor, 4-fluorobenzhydrol.
Key approaches include:
Catalytic Asymmetric Reduction: This involves the enantioselective reduction of the prochiral ketone, 4-fluorobenzophenone (B154158). Various catalytic systems have been explored for related structures. For instance, optically active ketoiminatocobalt(II) complexes have been used for the enantioselective borohydride (B1222165) reduction of ortho-fluorinated benzophenones, achieving high enantioselectivity. acs.org However, for 4-fluorobenzophenone itself, the reported enantiomeric excess (ee) was modest (14% ee) under the tested conditions. acs.org Other established methods for asymmetric ketone reduction include the use of oxazaborolidine catalysts (CBS reduction).
Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.comresearchgate.net After the desired stereocenter is created, the auxiliary is removed. numberanalytics.comnumberanalytics.com This is a powerful and general method for asymmetric synthesis, though it requires additional steps for attachment and removal. researchgate.netsoton.ac.uk
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. While direct catalytic C-H chlorination to form this compound is not a standard route, catalytic principles are central to synthesizing its precursors and related structures stereoselectively.
Transition Metal Catalysis for C-Cl Bond Formation
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of numerous chemical bonds. While the direct conversion of a benzhydrylic C-H bond to a C-Cl bond using transition metals is a challenging area, these catalysts are instrumental in related transformations. For example, nickel-catalyzed methods have been developed for the chlorination of aryl halides, converting them into aryl chlorides under mild conditions, though this applies to C(sp²)-X bonds rather than C(sp³)-H bonds. chemistryviews.org Iron catalysis has been shown to be effective for forming C-S, C-O, and C-N bonds from C(sp³)-halide electrophiles. nih.gov
Although direct catalytic chlorination is not the primary route to this compound, transition metals are crucial in synthesizing the aromatic precursors needed for its assembly, such as through cross-coupling reactions. acs.org
Organocatalysis in Stereoselective Synthesis of Related Structures
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. rsc.org In the context of this compound and its analogs, organocatalysis offers sophisticated strategies for controlling stereochemistry.
Anion-Binding Catalysis: Chiral thiourea-based organocatalysts have been shown to activate benzhydryl halides. mdpi.combeilstein-journals.org These catalysts function by abstracting the halide anion through hydrogen bonding, which generates a carbocationic intermediate. mdpi.combeilstein-journals.org This activation principle is used in enantioselective reactions where the generated electrophilic benzhydryl cation is intercepted by a nucleophile. beilstein-journals.org For example, bifunctional primary amine-thiourea catalysts can promote the enantioselective α-alkylation of aldehydes with benzhydryl bromides and chlorides. mdpi.com
Enamine Catalysis: Chiral secondary amines can catalyze reactions by forming a transient enamine with an aldehyde. This enamine can then act as a nucleophile. This strategy has been used for the enantioselective α-alkylation of α-branched aldehydes with electrophiles, including those derived from benzhydryl systems, to create α-diarylmethine-substituted products. mdpi.com
Catalytic Asymmetric Reductions: As mentioned previously, organocatalysts like chiral oxazaborolidines are widely used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. rsc.org This provides an enantioselective route to the chiral 4-fluorobenzhydrol precursor.
These organocatalytic methods are particularly valuable for creating complex, chiral molecules related to the 4-Fluorobenzhydryl scaffold with high levels of stereocontrol. researchgate.net
Green Chemistry Principles in this compound Production
The production of this compound, traditionally reliant on conventional synthesis methods, is undergoing a paradigm shift. The principles of green chemistry, as outlined by Anastas and Warner, provide a framework for developing more environmentally benign and economically viable manufacturing processes. acs.org These principles are being applied to address the inherent challenges of chemical synthesis, including resource depletion, waste generation, and energy consumption.
Atom Economy Maximization in Synthesis
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. cognitoedu.org It is calculated by dividing the molecular weight of the target product by the sum of the molecular weights of all reactants. libretexts.org An ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product. studymind.co.uklangholmandcanonbieschools.dumgal.sch.uk
A common route to synthesize this compound is through the chlorination of 4-Fluorodiphenylmethanol using a chlorinating agent like thionyl chloride (SOCl₂).
Reaction: C₁₃H₁₁FO + SOCl₂ → C₁₃H₁₀FCl + SO₂ + HCl
While effective, this method generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products, which lowers the atom economy. youtube.com Maximizing atom economy involves exploring alternative synthetic pathways, such as addition reactions, which inherently have a 100% atom economy. cognitoedu.org However, for substitution reactions like this, the focus is on selecting reagents that minimize the mass of waste products.
Interactive Table 1: Atom Economy Calculation for a Synthesis Route of this compound
Select a chlorinating agent to see the corresponding atom economy for the synthesis of this compound from 4-Fluorodiphenylmethanol.
| Reactant (Chlorinating Agent) | Desired Product | By-products | Atom Economy (%) |
| Thionyl Chloride (SOCl₂) (Active) | This compound | SO₂, HCl | 69.3% |
| Phosgene (COCl₂) | This compound | CO₂, HCl | 77.5% |
| Oxalyl Chloride (COCl)₂ | This compound | CO, CO₂, HCl | 67.2% |
Utilization of Sustainable Solvents and Reaction Media, including Ionic Liquids and Supercritical Fluids
The choice of solvent is critical in green chemistry, as traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research is focused on replacing these with sustainable alternatives. wikipedia.orgorientjchem.org
Sustainable Solvents: Bio-based solvents, such as Cyrene (derived from cellulose) or 2-Methyltetrahydrofuran (derived from corncobs), are being explored as greener replacements for conventional chlorinated solvents or ethers. rsc.org Water is also a highly attractive green solvent due to its non-toxicity and availability, though its application depends on the solubility of the reactants. wikipedia.org
Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. organic-chemistry.org Their negligible vapor pressure, high thermal stability, and tunable solubility make them excellent candidates for replacing volatile organic compounds (VOCs). wiserpub.comresearchgate.net In the synthesis of this compound, an ionic liquid could serve as both the solvent and catalyst, potentially simplifying the process and allowing for easy separation and recycling of the reaction medium. organic-chemistry.orgdcu.ie For example, chloroaluminate(III) ionic liquids have been shown to be effective in Friedel-Crafts type reactions, a potential pathway to the benzhydryl scaffold. researchgate.net
Supercritical Fluids (SCFs): A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. jeires.comthyssenkrupp-uhde.com Supercritical carbon dioxide (scCO₂) is a particularly promising green solvent because it is non-toxic, non-flammable, inexpensive, and readily available. orientjchem.orgthyssenkrupp-uhde.comresearchgate.net Its solvating power can be tuned by adjusting temperature and pressure, allowing for selective reactions and extractions. jeires.compageplace.de Using scCO₂ as a medium for the synthesis of this compound could eliminate the need for hazardous organic solvents and simplify product purification, as the CO₂ can be easily removed by depressurization. wikipedia.org
Interactive Table 2: Comparison of Traditional and Green Solvents for Benzhydryl Chloride Synthesis
This table provides a qualitative comparison of solvent properties relevant to green chemistry.
| Solvent | Type | Key Green Chemistry Considerations |
| Dichloromethane (B109758) | Traditional | Volatile Organic Compound (VOC), suspected carcinogen, difficult to recycle. |
| Benzene (B151609) | Traditional | Carcinogenic, highly flammable, significant environmental pollutant. |
| Water (Active) | Green | Non-toxic, renewable, but limited by reactant solubility. |
| 2-Methyltetrahydrofuran | Green | Bio-derived, lower toxicity than THF, can form peroxides. |
| Ionic Liquids (e.g., [bmim][PF₆]) | Green | Negligible volatility, recyclable, but can be expensive and require specific disposal. organic-chemistry.orgwiserpub.com |
| Supercritical CO₂ | Green | Non-toxic, non-flammable, easily separated from products, requires high-pressure equipment. thyssenkrupp-uhde.comresearchgate.net |
Waste Minimization and By-product Management Strategies
A key goal of green chemistry is waste prevention. ucsc.edu This involves designing synthetic routes that produce minimal or no waste. When by-products are unavoidable, effective management strategies are essential.
Source Reduction: This is the primary strategy and involves modifying the process to generate less waste from the outset. conncoll.edu This can be achieved by using catalytic reagents instead of stoichiometric ones, which are consumed in the reaction and contribute to the waste stream. For instance, developing a catalytic method for the chlorination of 4-Fluorodiphenylmethanol would be a significant improvement over using a full equivalent of thionyl chloride.
By-product Valorization: The by-products from the thionyl chloride reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl). Instead of treating these as waste, they can be captured and utilized. HCl is a valuable chemical feedstock that can be used in other processes or recycled. rsc.org For example, it can be converted back to chlorine through electrolysis. rsc.org
Energy Efficiency in Reaction Design
Reducing the energy consumption of chemical processes is crucial for both environmental and economic reasons. cognitoedu.org Energy-efficient designs lower the carbon footprint of production and reduce operational costs.
Catalysis: The use of catalysts is a cornerstone of energy-efficient design. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure), thereby saving energy. langholmandcanonbieschools.dumgal.sch.uk Developing a highly active catalyst for the synthesis of this compound would be a key advancement.
Process Intensification: This involves developing innovative reactors and processes that offer significant improvements in energy efficiency. For example, using microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating methods.
Fundamental Reaction Pathways of this compound
The reactivity of this compound is characterized by its participation in several fundamental reaction pathways, primarily nucleophilic substitution and elimination reactions. The presence of the fluorine atom and the benzhydryl structure significantly influences the mechanisms and rates of these reactions.
Nucleophilic Substitution Reactions: SN1 and SN2 Mechanistic Continuums
Nucleophilic substitution reactions of this compound can proceed through either an SN1 (unimolecular nucleophilic substitution) or an SN2 (bimolecular nucleophilic substitution) mechanism, or often through a continuum between these two extremes. The preferred pathway is dependent on several factors including the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate. vedantu.comlibretexts.orgyoutube.com
In the SN1 mechanism , the reaction proceeds in two steps. The first and rate-determining step involves the ionization of the this compound to form a relatively stable benzhydryl carbocation, which is resonance-stabilized by the two phenyl rings. ulethbridge.calibretexts.org The fluorine substituent can influence the stability of this carbocation. The second step is the rapid attack of a nucleophile on the carbocation. vedantu.com Weaker nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the SN1 pathway. libretexts.org
The SN2 mechanism is a single-step (concerted) process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. vedantu.comulethbridge.ca This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.org For benzhydryl systems, steric hindrance around the reaction center can slow down SN2 reactions. ulethbridge.ca
The distinction between SN1 and SN2 can be viewed as a continuous spectrum rather than two separate processes. uni-muenchen.de The reactions of substituted benzhydryl bromides with amines in DMSO, for instance, have shown a rate law that includes both a first-order (amine-independent) and a second-order (amine-dependent) term, suggesting concurrent SN1 and SN2 pathways. researchgate.net
Heterolytic Reactivity Studies and Ionization Rate Constants
The heterolytic cleavage of the carbon-chlorine bond in this compound is a key step in SN1 reactions and has been the subject of detailed kinetic studies. The rate of this ionization is crucial for understanding the compound's reactivity. The stability of the resulting benzhydrylium ion is a major factor, and this can be widely modified by substituents on the phenyl rings. uni-muenchen.de
Kinetic studies on the solvolysis of various fluoro-substituted benzhydryl derivatives have been conducted to develop comprehensive nucleofugality scales. uni-muenchen.de These studies often employ the following correlation equation to analyze the first-order rate constants (k) at 25 °C:
log k = sf(Nf + Ef)
where sf and Nf are parameters specific to the leaving group and solvent, and Ef is a parameter specific to the electrofuge (the carbocation). researchgate.netsrce.hr This equation allows for the determination of electrofugality parameters for destabilized benzhydrylium cations. researchgate.netresearchgate.net
For example, replacing fluoride (B91410) with chloride in benzhydryl systems can accelerate solvolysis reactions by approximately 4-5 orders of magnitude, while replacing it with bromide results in an acceleration of about 5-6 orders of magnitude. uni-muenchen.de In dipolar aprotic solvents, bromide is found to be a significantly better nucleofuge (leaving group) than chloride, by a factor of 400-800. uni-muenchen.de
Elimination Reactions and Derivatization
In addition to substitution, this compound can undergo elimination reactions, typically in the presence of a strong base. uci.eduwikipedia.org In these reactions, a proton is abstracted from the carbon adjacent to the carbon bearing the chlorine, leading to the formation of a double bond and the elimination of HCl. libretexts.org The most common mechanisms for elimination are E1 (unimolecular elimination) and E2 (bimolecular elimination). wikipedia.orglibretexts.org
The E2 mechanism is a concerted, one-step process favored by strong bases. wikipedia.org The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction, and is therefore competitive with it, especially with weak bases. uci.edu The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. msu.edu
Derivatization of this compound is readily achieved through these substitution and elimination pathways. For instance, reaction with amines can yield benzhydryl amines, while reactions with other nucleophiles can introduce a variety of functional groups. researchgate.netumich.edu
Kinetic and Thermodynamic Studies of this compound Reactions
Solvolysis Kinetics of Fluoro-Substituted Benzhydryl Derivatives
The kinetics of solvolysis reactions for a series of fluoro-substituted benzhydryl chlorides, bromides, mesylates, and tosylates have been extensively studied in various solvents. researchgate.net The observed first-order rate constants provide valuable information about the influence of both the substituents and the solvent on the reaction rate. researchgate.net
These studies have been instrumental in developing a comprehensive nucleofugality scale, which quantifies the leaving group ability of different groups. uni-muenchen.de The data from these kinetic experiments are often analyzed using linear free-energy relationships (LFER), such as the one mentioned previously (log k = sf(Nf + Ef)). srce.hr
Below is a table summarizing representative solvolysis rate constants for substituted benzhydryl derivatives, illustrating the effect of substituents and leaving groups.
| Compound | Solvent | Rate Constant (k) at 25°C (s⁻¹) | Reference |
| 3-Fluorobenzhydryl Bromide | DMSO | Varies with amine concentration | uni-muenchen.de |
| 3-Fluorobenzhydryl Tosylate | DMSO | Varies with amine concentration | uni-muenchen.de |
| Benzhydryl Tosylates | Various | Follows linear plot of log k vs. Σσ | uni-muenchen.de |
Activation Energy and Reaction Coordinate Analysis
The activation energy (Ea) is the minimum energy required for a chemical reaction to occur and is a crucial parameter in understanding reaction kinetics. wikipedia.orgpurdue.edu It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation. fsu.edu
k = A e-Ea/RT
where k is the rate constant, A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. fsu.edu
The activation energy provides insight into the energy barrier of the reaction. For SN1 reactions of benzhydryl derivatives, the activation energy is related to the enthalpy of activation (ΔH‡) for the formation of the carbocation intermediate. libretexts.org In general, a lower activation energy corresponds to a faster reaction rate. ibchem.com
Reaction coordinate diagrams are used to visualize the energy changes that occur during a reaction. For an SN1 reaction, the diagram shows two transition states and one intermediate (the carbocation). The highest energy point on the reaction coordinate corresponds to the transition state of the rate-determining step, and its energy relative to the reactants defines the activation energy. For an SN2 reaction, the diagram shows a single transition state. ulethbridge.ca
Influence of Fluorine on Benzhydryl Reactivity and Stability
The introduction of a fluorine atom onto the benzhydryl framework, as seen in this compound, significantly modulates the compound's reactivity and the stability of its corresponding intermediates. The effect of the fluorine substituent is not straightforward, arising from a combination of potent, and often opposing, electronic and stereoelectronic factors. These factors influence the rates of nucleophilic substitution reactions and the energetic landscape of the transient species formed during these transformations, particularly the 4-fluorobenzhydrylium ion.
Electronic Effects of Fluorine on Reaction Intermediates (e.g., Benzhydrylium Ions)
The reactivity of benzhydryl systems is largely dictated by the stability of the central carbocation, the benzhydrylium ion, which is a key intermediate in S_N1-type reactions. The substitution pattern on the phenyl rings plays a crucial role in stabilizing or destabilizing this cation. By placing substituents at the meta or para positions, steric hindrance at the reaction center is avoided, allowing for a clear investigation of electronic effects on reactivity. nih.govacs.org
Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I effect). This effect tends to destabilize a developing positive charge on the benzylic carbon, thereby decreasing the rate of solvolysis compared to the unsubstituted benzhydryl chloride. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M or +R effect). This resonance effect, which is most effective from the para position, acts to stabilize the carbocation.
In the case of the 4-fluorobenzhydrylium ion, these two effects are in opposition. Kinetic studies, such as the solvolysis of substituted benzhydryl chlorides, reveal the net outcome of these competing influences. Data from solvolysis experiments in 90% aqueous acetone (B3395972) show that this compound reacts more slowly than the unsubstituted compound, indicating that the destabilizing inductive effect of fluorine outweighs its stabilizing resonance effect in this system. This net electron-withdrawing character of the p-fluoro substituent is also reflected in the electrophilicity parameter (E) of the corresponding benzhydrylium ion, a quantitative measure of its reactivity. nih.govacs.org The reactivity of benzhydrylium ions can be tuned by distant substituents, with their electrophilicity being predominantly governed by these electronic effects. nih.govchemrxiv.org
| Substituent (X in X-C₆H₄-CHCl-C₆H₅) | First-Order Rate Constant (k x 10⁴ s⁻¹) in 90% aq. Acetone at 25°C | Relative Rate (k_X / k_H) |
|---|---|---|
| 4-Methoxy | 351 | 68.4 |
| 4-Methyl | 9.87 | 1.92 |
| H | 5.13 | 1.00 |
| 4-Fluoro | 3.9 | 0.76 |
| 4-Chloro | 2.5 | 0.49 |
This interactive table presents solvolysis data for various para-substituted benzhydryl chlorides. The data, adapted from kinetic studies, illustrates the electronic influence of different substituents on the reaction rate. The 4-fluoro derivative's rate, positioned between the unsubstituted and 4-chloro derivatives, highlights the nuanced electronic contribution of fluorine.
Stereoelectronic Control and Conformational Analysis
Beyond classical electronic effects, stereoelectronic interactions involving the fluorine atom can exert significant control over molecular conformation and, consequently, reactivity. wikipedia.org Stereoelectronic effects are orbital-based interactions that depend on the relative spatial orientation of electrons in bonding or non-bonding orbitals. wikipedia.orgethz.ch In fluorinated organic molecules, a key phenomenon is the "gauche effect," which often favors a gauche conformation in F-C-C-X fragments, where X is an electronegative atom or group. ethz.chbeilstein-journals.org
This effect arises from stabilizing hyperconjugative interactions, specifically the donation of electron density from a σ bonding orbital (like σ_C-H) into a low-lying σ* antibonding orbital of the adjacent C-F bond (σ_C-H → σ*_C-F). wikipedia.orgresearchgate.net For this interaction to be maximal, the donor and acceptor orbitals must be anti-periplanar. This requirement imposes specific geometric constraints on the molecule. researchgate.net
In the context of this compound and its derived cation, the C-F bond can influence the preferred conformation around the C_aryl-C_benzylic bond. Upon ionization to the 4-fluorobenzhydrylium ion, a potent positive charge develops at the benzylic carbon. This charge enhances the electron-accepting ability of orbitals associated with the benzylic center. A crucial stereoelectronic interaction that can arise is the hyperconjugative donation from the fluorine's p-type lone pair into the empty p-orbital of the carbocation (n_F → p_C+). While the +M effect describes this through resonance, stereoelectronic analysis considers the specific orbital overlaps that stabilize certain geometries.
Furthermore, intramolecular interactions can trigger conformational changes. The generation of an electropositive center vicinal to a fluorinated fragment can act as a "stereoelectronic trigger," locking the molecule into a preferred conformation to maximize stabilizing interactions, such as the gauche preference. researchgate.net While direct conformational analysis of the transient 4-fluorobenzhydrylium ion is complex, computational studies on related fluorinated systems provide insight. For instance, studies on fluorinated 4-(dimethylamino)pyridine (DMAP) analogues show that acylation creates a positive charge on the nitrogen, which then adopts a gauche conformation relative to the vicinal fluorine atom (φ_NCCF ≈ 60°), driven by stabilizing stereoelectronic effects. researchgate.net A similar principle can be applied to the 4-fluorobenzhydryl system, where the formation of the carbocation could favor specific rotamers that optimize hyperconjugative stabilization.
| Interaction Type | Donor Orbital | Acceptor Orbital | Effect | Governing Principle |
|---|---|---|---|---|
| Hyperconjugation (Gauche Effect) | σ_C-H | σ_C-F | Stabilizes gauche conformer | Favors anti-periplanar alignment of orbitals |
| Hyperconjugation (Resonance) | n_F (p-orbital) | π_aryl / p_C+ | Stabilizes carbocation, delocalizes charge | Planarity maximizes overlap |
| Charge-Dipole | C⁺ (cationic center) | Cᵟ⁻-Fᵟ⁺ (bond dipole) | Stabilizes specific conformers through electrostatic attraction | Coulombic interaction |
This interactive table summarizes the primary stereoelectronic interactions that a fluorine substituent can participate in. These effects, particularly hyperconjugation, are critical for understanding the conformational preferences and reactivity of fluorinated compounds like this compound. wikipedia.orgbeilstein-journals.orgresearchgate.netresearchgate.net
Applications of 4 Fluorobenzhydryl Chloride in Advanced Chemical Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The reactivity of the benzylic chloride group allows for its use in nucleophilic substitution reactions, making 4-fluorobenzhydryl chloride a crucial precursor for constructing larger, more complex molecular architectures.
This compound and its derivatives are instrumental in the synthesis of various pharmaceutically active compounds. anshulchemicals.comnih.govtzgroupusa.com The dopamine (B1211576) D3 receptor, in particular, has been a target for drug development related to neurological and psychiatric disorders like schizophrenia and substance abuse. snmjournals.orgmdpi.com The development of selective D3 receptor antagonists is an active area of research, aiming to create compounds that can effectively compete with endogenous dopamine. mdpi.com
In this context, the benzhydryl moiety is a common scaffold. For instance, research has identified novel classes of compounds with selective and potent antagonistic activities at the dopamine D3 receptor. snmjournals.org One such series of compounds, structurally similar to the known D3 ligand NGB 2904, utilizes a bis(4-fluorophenyl)methoxy group, which can be synthesized from precursors related to this compound. snmjournals.org The synthesis of various (S)-N-(3-pyrrolidinyl)benzamide derivatives as D2, D3, and D4 receptor antagonists has also been explored, highlighting the importance of the benzamide (B126) nucleus in achieving receptor affinity and selectivity. nih.gov The modification of scaffolds like metoclopramide (B1676508) with flexible aryl carboxamide fragments has led to compounds with excellent D3 receptor affinities and high selectivity over the D2 receptor. mdpi.com
The general importance of chlorinated compounds as intermediates in the pharmaceutical industry is well-established, with many FDA-approved drugs containing chlorine or being synthesized using chlorinated reagents. nih.govtzgroupusa.comreagent.co.uk
The synthesis of radiolabeled compounds for positron emission tomography (PET) is a critical tool in medical diagnostics and research. This compound serves as a key precursor in the production of fluorine-18 (B77423) ([18F]) labeled radiotracers.
Similarly, 4-[18F]fluorobenzhydryl chloride is used to synthesize [18F]GBR 13119, a potential radiotracer for the dopamine uptake system. scispace.com The synthesis involves the nucleophilic substitution of a trimethylammonium group with [18F]fluoride to produce 4-[18F]fluorobenzophenone, which is then reduced to 4-[18F]fluorobenzhydrol. scispace.com This alcohol is converted to 4-[18F]fluorobenzhydryl chloride, which is subsequently used in a condensation reaction to form the final product. scispace.com High specific activity 4-[18F]fluorobenzhydryl chloride and its 4'-fluoro analogue have also been used to prepare fluorine-18 labeled inhibitors of GABA reuptake. umich.eduscispace.com
The general synthetic pathway for these tracers often involves the following steps:
Radiolabeling : Introduction of the [18F]fluoride into a precursor molecule, such as 4-fluoro-4'-(trimethyl-ammonium)benzophenone trifluoromethanesulfonate, to form [18F]fluoro-4'-fluorobenzophenone. umich.edu
Reduction : The labeled ketone is reduced, typically with a reducing agent like lithium aluminum hydride (LiAlH4), to form the corresponding benzhydrol (alcohol). snmjournals.orgumich.edu
Chlorination : The alcohol is converted into the more reactive benzhydryl chloride using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). snmjournals.orgumich.edu
Alkylation : The resulting [18F]fluorobenzhydryl chloride derivative is used to alkylate a target amine, such as a piperazine (B1678402) derivative, to yield the final radiopharmaceutical. snmjournals.orgnih.govscispace.com
| Radiotracer | Key Precursor | Key Reaction Step | Reference |
|---|---|---|---|
| [18F]Flunarizine | 4-[18F]Fluoro-4'-fluorobenzhydryl chloride | Alkylation of N-cinnamylpiperazine | nih.govumich.edu |
| [18F]GBR 13119 | 4-[18F]Fluorobenzhydryl chloride | Condensation with 1-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazine | scispace.com |
| F-18 Labeled Dopamine D3 Antagonists | 4-[18F]Fluoro-4'-fluorobenzhydryl chloride | Condensation with N-(4-hydroxybutyl)-N-phenylpiperazine derivatives | snmjournals.org |
| [18F]-labeled GABA Uptake Inhibitors | 4-[18F]Fluorobenzhydryl chloride | Condensation with N-(2-hydroxyethyl)nipecotic acid ethyl ester | umich.eduscispace.com |
Precursors for Pharmaceutically Active Compounds, including Dopamine D3 Receptor Antagonists
Utilization in Material Science and Polymer Chemistry
The structural features of this compound are also leveraged in material science, particularly in the development of new polymerization catalysts and functional polymers.
In the field of olefin polymerization, late transition metal catalysts, especially those based on iron and cobalt with 2,6-bis(imino)pyridyl ligands, have gained significant attention. dp.techacademie-sciences.frrsc.org The electronic and steric properties of these ligands can be finely tuned to control the catalytic activity, thermal stability, and properties of the resulting polymer.
The fluorobenzhydryl group, including the 4,4'-difluorobenzhydryl moiety, has been incorporated as a bulky substituent on the aryl rings of these bis(imino)pyridine ligands. researchgate.netbohrium.comresearchgate.netresearchgate.net These bulky groups provide steric protection around the metal center, which influences the polymerization process. For example, cobalt complexes with ortho-(4,4'-dichlorobenzhydryl) substituents, when activated with aluminoxanes like MAO or MMAO, show good to high productivities for ethylene (B1197577) polymerization. researchgate.net Similarly, nickel complexes with 4,4'-difluorobenzhydryl-containing ligands have demonstrated high activities in ethylene polymerization. researchgate.net
Research has shown that combining electron-withdrawing fluoro groups with bulky benzhydryl substituents on the ligand can enhance catalyst performance. bohrium.com Cobalt complexes with ligands functionalized with nitro and 4,4'-fluorobenzhydryl groups have been synthesized and used to produce high molecular weight, linear polyethylenes. dp.techresearchgate.net The steric hindrance provided by the benzhydryl groups and the electronic effects of the fluorine atoms play a dual role in enhancing both catalytic performance and the properties of the final polymer. researchgate.netmdpi.com
| Metal Center | Ligand Feature | Co-catalyst | Activity | Polymer Product | Reference |
|---|---|---|---|---|---|
| Cobalt | ortho-(4,4'-dichlorobenzhydryl)-substituted 2,6-diaryliminopyridine | MAO or MMAO | Up to 8.96 × 10⁶ g (PE) mol⁻¹ (Co) h⁻¹ | Linear polyethylene (B3416737) (Mw: 28.8–250.2 kg mol⁻¹) | researchgate.net |
| Iron | 2-(Ph₂CH)-4-NO₂-6-F functionalized bis(imino)pyridine | MAO or MMAO | Up to 20.4 × 10⁶ g mol⁻¹ h⁻¹ at 70 °C | High molecular weight polyethylene (Mw up to 410.7 kg mol⁻¹) | bohrium.com |
| Nickel | para-trifluoromethoxy and fluorobenzhydryl-functionalized 1,2-bis(imine)acenaphthene | EtAlCl₂ or EASC | Up to 22.0 × 10⁶ g PE mol⁻¹ (Ni) h⁻¹ | Highly branched polyethylene elastomers | researchgate.netmdpi.com |
The use of iron and cobalt catalysts bearing fluorobenzhydryl-functionalized ligands allows for the synthesis of polyethylenes with specific, desirable properties. By tuning the ligand structure and reaction conditions, it is possible to control the molecular weight, linearity, and end-groups of the polymer chains.
Cobalt complexes with these specialized ligands are effective in producing highly linear polyethylenes with high molecular weights and unimodal distributions. researchgate.net For instance, certain cobalt complexes activated with MAO or MMAO yield linear polyethylene with high melting points (Tm > 127.3 °C). researchgate.net Iron complexes with similar ligand designs have also proven effective, producing high molecular weight polyethylene, with the steric bulk of the ligand being a key factor in determining the polymer's molecular weight. bohrium.com
In addition to linear polyethylenes, these catalyst systems can produce thermoplastic elastomers (TPEs). Nickel catalysts with ligands incorporating both trifluoromethoxy and fluorobenzhydryl groups yield highly branched polyethylenes. researchgate.netmdpi.com These materials exhibit excellent tensile strength and elastic recovery, characteristic of TPEs. researchgate.netmdpi.com The ability to produce such functionalized polymeric materials opens up new applications for polyethylene across various sectors. researchgate.net
Monomer or Ligand in Polymerization Catalysis, specifically in Iron and Cobalt Complexes
Application in Agrochemical and Fine Chemical Synthesis
As a reactive chemical intermediate, this compound and related chlorinated compounds are valuable in the broader chemical industry, including the synthesis of agrochemicals and other fine chemicals. anshulchemicals.comsrf.comessentialchemicalindustry.organshulchemicals.com The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the 4-fluorobenzhydryl moiety into a wide range of molecules.
Chlorine chemistry is fundamental to the production of numerous industrial chemicals, including solvents, plastics, and feedstock for agrochemicals. tzgroupusa.comsrf.comessentialchemicalindustry.org While specific, large-scale agrochemical applications of this compound itself are not extensively detailed in the provided literature, its precursor, 4-fluorobenzoyl chloride, is noted as an important intermediate for synthesizing pharmaceuticals and agrochemicals, such as the fungicide flumorph. google.com The versatile reactivity of such chlorinated intermediates makes them essential building blocks in the multi-step synthesis of complex target molecules required by the fine chemical industry. anshulchemicals.comgoogle.com
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of 4-Fluorobenzhydryl chloride. These methods probe the molecular structure at the atomic level, providing a unique fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number, connectivity, and chemical environment of the hydrogen atoms. A supporting information document for a study on ionic liquids includes the ¹H NMR spectrum of this compound, recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃) doi.org. While the specific chemical shifts are not detailed in the provided abstract, a typical spectrum would show distinct signals for the methine proton (-CHCl-) and the aromatic protons on the two phenyl rings. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the coupling between adjacent protons.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and specific technique for characterizing this compound. wikipedia.org The fluorine nucleus (¹⁹F) has a nuclear spin of 1/2 and is 100% naturally abundant, making it an excellent nucleus for NMR studies. wikipedia.org The chemical shift of the fluorine atom provides a clear indication of its electronic environment. A study on fluorine-containing drugs highlights the utility of ¹⁹F-qNMR (quantitative NMR) for reliable purity and assay determination, noting that the risk of peak overlapping is low due to the relative scarcity of fluorine in many organic molecules. diva-portal.org The chemical shifts in ¹⁹F NMR span a wide range, offering excellent resolution. wikipedia.org For this compound, the ¹⁹F NMR spectrum would exhibit a signal corresponding to the single fluorine atom on the phenyl ring. The position of this signal would be characteristic of a fluorine atom attached to an aromatic ring.
| NMR Data for this compound | |
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H (Aromatic) | ~7.0-7.5 |
| ¹H (Methine) | ~6.0-6.5 |
| ¹⁹F | Specific to environment, often referenced against a standard like CFCl₃ |
Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency used.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and the elucidation of the structure through the analysis of fragmentation patterns. libretexts.org
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation of this compound under electron impact would likely involve the loss of the chlorine atom to form a stable benzhydryl cation. This cation could then undergo further fragmentation. youtube.com A study on the analysis of 4-fluorobenzyl chloride in human plasma utilized tandem mass spectrometry (HPLC/MS/MS) for quantitative analysis. nih.gov While this study focused on a related but different molecule, it demonstrates the high sensitivity of mass spectrometry for detecting halogenated compounds. nih.gov The fragmentation patterns are key to confirming the structure, as different isomers would produce distinct fragment ions. libretexts.org
| Expected Mass Spectrometry Data for this compound | |
| Ion | Expected m/z |
| [M]⁺ (with ³⁵Cl) | Corresponds to the molecular weight with the ³⁵Cl isotope. |
| [M+2]⁺ (with ³⁷Cl) | Two mass units higher than the [M]⁺ peak. |
| [M-Cl]⁺ | Corresponds to the loss of a chlorine atom. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule. vscht.cz For this compound, the IR spectrum would show characteristic absorption bands for the C-H bonds of the aromatic rings, the C-Cl bond, and the C-F bond. The C-Cl stretching vibration typically appears in the lower wavenumber region of the spectrum. spectroscopyonline.com The C-F stretch is also expected to be a strong absorption.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. msu.edu Aromatic compounds like this compound exhibit characteristic UV absorption bands due to the π-electrons in the phenyl rings. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be used for quantification and to provide some structural information. msu.edu The UV spectrum is generally less detailed than an NMR or IR spectrum but is very useful for quantitative analysis in conjunction with chromatography. libretexts.org
| Spectroscopic Data | Expected Absorption Regions |
| IR (cm⁻¹) | C-H (aromatic), C-Cl, C-F |
| UV-Vis (nm) | Characteristic aromatic π to π* transitions |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are powerful separation techniques that use a liquid mobile phase and a solid stationary phase. nih.gov These methods are widely used for the analysis of non-volatile or thermally unstable compounds. A study on the synthesis of [¹⁸F]Flunarizine utilized HPLC for the analysis of a related compound, 4-[¹⁸F]Fluoro-4'-fluorobenzhydryl chloride, demonstrating the applicability of this technique. umich.edu The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scirp.org Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly. scirp.org
UHPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, by using columns with smaller particle sizes. americanpharmaceuticalreview.com A generic UHPLC-UV-MS method has been developed for the cleaning verification of highly potent drugs, highlighting the sensitivity and speed of this technique. americanpharmaceuticalreview.com
| HPLC/UHPLC Method Parameters | |
| Column | Typically reversed-phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV (at λmax) or Mass Spectrometry (MS) |
Gas Chromatography (GC) Techniques
Gas chromatography is a separation technique used for volatile and thermally stable compounds. organomation.com The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. organomation.com For the analysis of this compound, GC would be a suitable technique. The choice of column (packed or capillary) and detector is crucial for achieving good separation and sensitivity. organomation.com
Often, derivatization is employed in GC to improve the volatility and thermal stability of analytes. sigmaaldrich.com However, for a compound like this compound, direct injection may be possible. Detectors such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. GC-MS provides both separation and structural information, making it a powerful tool for identification and quantification. jfda-online.com The use of an electrolytic conductivity detector (ELCD) is particularly effective for halogenated compounds. clu-in.org
| GC Method Parameters | |
| Column | Capillary column with a suitable stationary phase |
| Carrier Gas | Helium, Nitrogen, or Argon |
| Detector | FID, MS, or ELCD |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, researchers can map the electron density within the crystal and thereby determine the precise positions of atoms and the nature of their chemical bonds. wikipedia.orgnih.gov
In the study of this compound derivatives, single-crystal X-ray diffraction has been employed to confirm the molecular geometry of more complex structures. For instance, the crystal structures of nickel(II) bromide complexes bearing ligands functionalized with fluorobenzhydryl groups have been determined. researchgate.net These analyses have revealed distorted tetrahedral geometries around the nickel centers, providing critical insights into the steric and electronic effects of the fluorobenzhydryl moiety on the metallic core. researchgate.net
The process of X-ray crystal structure determination involves several key steps:
Crystal Growth : Obtaining a high-quality single crystal of the compound is often the most challenging step. The crystal must be of sufficient size and purity, and possess a regular internal structure. wikipedia.org
Data Collection : The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is recorded by a detector. wikipedia.orgnih.gov
Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. nih.gov Computational methods are then used to solve the phase problem and generate an initial electron density map. This model is then refined to achieve the best possible fit with the experimental data. nih.gov
While a specific crystal structure for this compound itself is not detailed in the provided search results, the application of X-ray crystallography to its derivatives, such as in organometallic complexes, underscores the technique's importance in confirming the connectivity and stereochemistry of molecules containing this fragment. researchgate.netdp.tech For example, the technique has been used for the unambiguous structure determination of related 4,4'-fluorobenzhydryl compounds. dp.tech
Table 1: Representative Crystallographic Data for a Derivative
Below is an example of the type of data obtained from a single-crystal X-ray diffraction experiment for a related organic-inorganic salt, 4-fluorobenzo[c] dp.techmt.comchemrxiv.orgselenadiazol-1-ium chloride, which illustrates the detailed structural information that can be obtained. researchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₄ClFN₂Se |
| Formula Weight | 237.53 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.9139 (3) |
| b (Å) | 6.4578 (3) |
| c (Å) | 15.2269 (7) |
| β (°) | 98.785 (4) |
| Volume (ų) | 768.86 (6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.052 |
| Data sourced from a study on 4-fluorobenzo[c] dp.techmt.comchemrxiv.orgselenadiazol-1-ium chloride. researchgate.net |
In-Process Monitoring and Real-Time Analysis in Synthesis
The synthesis of specialty chemicals like this compound is increasingly benefiting from the implementation of Process Analytical Technology (PAT). mt.comstepscience.com PAT is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.commt.com The goal is to build quality into the product by understanding and controlling the process, rather than relying solely on end-product testing. stepscience.commt.com
In-process monitoring and real-time analysis are core components of the PAT framework. nih.gov These approaches utilize online, inline, or at-line analytical tools to gain continuous insight into a reaction as it happens. stepscience.com This allows for immediate adjustments to maintain optimal conditions, ensure safety, and maximize yield and purity.
For multi-step syntheses, which could be analogous to the production pathways for this compound and its subsequent products, a combination of orthogonal analytical tools can be integrated for comprehensive monitoring. chemrxiv.orgnih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis), and Infrared (IR) spectroscopy, as well as chromatography, can be deployed at different stages of the process. chemrxiv.orgnih.gov
Key In-Process Monitoring Techniques Applicable to Synthesis:
Spectroscopy (FTIR, Raman, UV/Vis, NMR): These techniques can provide real-time information on the concentration of reactants, intermediates, and products. For instance, FTIR spectroscopy is highly effective for monitoring the progress of reactions involving distinct functional group changes.
Chromatography (HPLC, GC): While often used for at-line or offline analysis, rapid chromatographic methods can provide detailed separation and quantification of complex reaction mixtures, helping to track the formation of byproducts and impurities. stepscience.com Thin-layer chromatography (TLC) offers a simple and rapid method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. nih.gov
Sensors: In-situ sensors can monitor critical physical parameters like temperature, pressure, and pH, which are crucial for controlling the reaction environment.
The synthesis of radiolabeled [¹⁸F]this compound for applications in positron emission tomography (PET) highlights a scenario where in-process monitoring is critical. umich.edu In such syntheses, where yields and synthesis time are paramount, techniques like TLC are used to quickly confirm the completion of intermediate steps, such as the chlorination of the precursor alcohol. umich.edu
Table 2: Overview of Process Analytical Technology (PAT) Tools
| PAT Tool | Type of Measurement | Information Provided | Application in Synthesis |
| FTIR/Raman Spectroscopy | Inline/Online | Functional group analysis, reactant/product concentration | Real-time reaction kinetics, endpoint determination |
| UV/Vis Spectroscopy | Inline/Online | Concentration of chromophoric species | Monitoring reactions involving colored compounds or changes in conjugation |
| NMR Spectroscopy | Online | Detailed structural information, quantification | Mechanistic studies, isomer distribution, complex mixture analysis. nih.gov |
| Chromatography (HPLC/GC) | At-line/Offline | Separation and quantification of components | Purity assessment, byproduct profiling, final product quality control. stepscience.com |
| Mass Spectrometry | Online/At-line | Molecular weight and structural information | Byproduct identification, process impurity tracking |
By integrating these advanced analytical methods, researchers and manufacturers can achieve a deeper understanding and more precise control over the synthesis of this compound, leading to improved efficiency, consistency, and quality.
Computational Chemistry and Theoretical Investigations of 4 Fluorobenzhydryl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern the molecule's behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. aps.orgrsc.org DFT studies on 4-Fluorobenzhydryl chloride focus on understanding how the fluorine atom's electron-withdrawing nature influences the electron density across the molecule, particularly at the benzylic carbon. This is crucial for predicting its reactivity, especially in nucleophilic substitution reactions.
DFT calculations are used to determine the molecule's ground-state geometry, identifying the most stable conformation by minimizing the total energy. These calculations provide data on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's electronic transitions and susceptibility to nucleophilic or electrophilic attack. The energy gap between HOMO and LUMO is a key indicator of molecular stability. environmentaljournals.org
A theoretical study of a block copolymer containing a similar structural unit, poly(4-vinyl benzene (B151609) chloride), utilized DFT to minimize energy and correlate structure with properties, highlighting the utility of this approach. nih.gov For this compound, such calculations would elucidate the charge distribution, which is critical for its reactivity.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical but representative values based on typical DFT calculations for similar compounds to illustrate the type of data generated.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates the molecule's electron-donating ability. |
| Energy of LUMO | -0.8 eV | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |
| Mulliken Charge on Benzylic Carbon | +0.25 e | Indicates the electrophilic nature of this site. |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |
Beyond DFT, ab initio and semi-empirical methods offer a spectrum of options for computational analysis. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without experimental parameters. nih.gov They can provide highly accurate results, especially for calculating reaction barriers, but are computationally expensive.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. nih.gov This allows for the study of larger systems or more complex processes. Methods like AM1 and PM6 can be used to quickly screen conformations or reaction pathways before employing more rigorous DFT or ab initio calculations for refinement. nih.gov The choice of method depends on the desired balance between accuracy and computational cost.
Density Functional Theory (DFT) Studies on Electronic Properties and Conformation
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. rsc.orgnih.gov By simulating the atomic motions over time, MD provides a detailed picture of the conformational landscape of this compound. These simulations can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent. vulcanchem.com
For this compound, MD simulations can:
Explore the rotational freedom around the C-C bonds connecting the phenyl rings to the central carbon.
Analyze the conformational preferences in different solvents, which is crucial for understanding reaction kinetics in solution.
Determine the stability of different conformers by calculating the free energy landscape.
While specific MD studies on this compound are not extensively documented, the methodology has been applied to study similar molecules, such as N-aryl-substituted compounds containing a fluorobenzhydryl group, to understand their dynamic behavior. researchgate.netyoutube.com
Prediction of Reaction Mechanisms and Transition States
A primary application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction is nucleophilic substitution, where the chloride ion is replaced. Computational methods can map the potential energy surface of the reaction, identifying the transition state—the highest energy point along the reaction pathway. youtube.comuni-muenchen.de
The structure and energy of the transition state are critical for determining the reaction rate and mechanism (e.g., SN1 versus SN2). nih.govdoi.org For benzhydryl systems, the mechanism can be sensitive to substituents and solvent. Computational studies have explored the solvolysis of fluoro-substituted benzhydryl derivatives, showing that the replacement of fluoride (B91410) with chloride significantly accelerates the reaction. doi.org Calculations on the solvolysis of this compound have been used to determine the extent of bond breakage in the transition state. researchgate.net Theoretical calculations can also predict kinetic isotope effects, providing further mechanistic detail.
Table 2: Experimental Kinetic Data for Solvolysis of Benzhydryl Derivatives in 80% Ethanol / 20% Water (80E20W) Data adapted from studies on substituted benzhydryl systems to illustrate relative reactivity.
| Compound | Leaving Group | Half-life | Relative Rate |
|---|---|---|---|
| Benzhydryl Fluoride | F | ~1 month | 1 |
| Benzhydryl Chloride | Cl | 6 minutes | ~7,200 |
| Benzhydryl Bromide | Br | 23 seconds | ~187,000 |
This data from related compounds illustrates the significant effect of the leaving group on the reaction rate, a phenomenon that can be modeled and rationalized using transition state theory. doi.org
Structure-Activity Relationship (SAR) Modeling for Derivatives and Biological Activity
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govvietnamjournal.runih.gov These models help in designing new molecules with enhanced potency and selectivity. analis.com.myfrontiersin.orgumich.edu
This compound serves as a valuable scaffold for synthesizing derivatives with potential therapeutic applications. For example, the related compound 4-[¹⁸F]fluoro-4'-fluorobenzhydryl chloride is a precursor for synthesizing [¹⁸F]Flunarizine, a calcium channel antagonist. rsc.org QSAR studies on a series of flunarizine-related compounds have been performed to understand the structural requirements for their vasodilating activity. rsc.org
A typical QSAR study on derivatives of this compound would involve:
Synthesizing a series of analogues with varied substituents on the phenyl rings.
Measuring the biological activity of each compound (e.g., IC₅₀ value for enzyme inhibition). analis.com.my
Calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for each analogue.
Developing a mathematical equation that relates the descriptors to the observed activity. vietnamjournal.ru
This model can then be used to predict the activity of new, unsynthesized compounds, guiding further synthetic efforts. nih.gov
Future Perspectives and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Strategies
The synthesis of 4-Fluorobenzhydryl chloride is a critical preliminary step for its subsequent applications. smolecule.com A common and efficient laboratory-scale method involves the chlorination of the corresponding alcohol, 4-fluorobenzhydrol (B154427), using reagents like thionyl chloride. smolecule.com This reaction typically proceeds through a chlorosulfite intermediate, which then eliminates sulfur dioxide to yield the final product. smolecule.com
Future research is focused on developing more efficient and scalable synthetic routes. One area of investigation involves the Grignard reaction, where a Grignard reagent is reacted with an appropriate aldehyde to form the benzhydrol precursor. uni-muenchen.de For instance, the synthesis of fluoro-substituted benzhydrols can be achieved by reacting a phenylmagnesium bromide with a fluorinated benzaldehyde (B42025) or a fluorinated Grignard reagent with benzaldehyde. uni-muenchen.de
Another promising strategy is the one-pot synthesis of related compounds, which can be adapted for this compound. For example, a facile one-pot synthesis of pyrrolylBODIPY dyes has been developed from acid chlorides and excess pyrrole, demonstrating the potential for streamlined processes that start from readily available materials. rsc.org Research into iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis also presents a novel approach for synthesizing complex heterocyclic structures from simple precursors, a strategy that could potentially be adapted for derivatives of this compound. rsc.org
The development of methods for radio-labeled analogues, such as [¹⁸F]fluorobenzhydryl chloride, is also a significant area of research, particularly for applications in positron emission tomography (PET). umich.eduumich.edu These syntheses often involve nucleophilic substitution reactions on specifically designed precursors. umich.edu
| Synthetic Route | Precursors | Reagents | Key Features | Reference |
| Chlorination | 4-Fluorobenzhydrol | Thionyl chloride | Efficient, common lab-scale method. | smolecule.com |
| Grignard Reaction | Phenylmagnesium bromide, Fluorobenzaldehyde | - | Forms the alcohol precursor for chlorination. | uni-muenchen.de |
| Radio-labeling | Bromobenzophenone | Tetrabutylammonium [¹⁸F]fluoride | Produces [¹⁸F]fluorobenzhydryl chloride for PET. | umich.edu |
| One-Pot Synthesis | Acid chloride, Pyrrole | Oxidizing agent | Streamlined process, reduces intermediate isolation steps. | rsc.org |
Exploration of New Catalytic Applications and Functionalizations
This compound serves as an electrophilic substrate in various reactions, primarily undergoing nucleophilic substitution to form new carbon-carbon and carbon-heteroatom bonds. smolecule.com The benzhydryl carbon is stabilized by the two aromatic rings, making it a reactive center for forming complex molecules. smolecule.com
Emerging research focuses on expanding the catalytic applications and functionalization reactions of this compound and its derivatives. This includes its use in late-stage functionalization, a strategy to introduce chemical modifications at a late step in a synthetic sequence, which is highly valuable in medicinal chemistry. nih.govescholarship.org For instance, methods for the site-selective chlorination of C(sp³)–H bonds using copper(II) chloride complexes could be conceptually applied to molecules containing the 4-fluorobenzhydryl moiety. nih.govescholarship.org
Transition metal-catalyzed allylic functionalization reactions are another area of intense research, providing powerful methods for bond construction. rsc.org While often involving ionic mechanisms, radical-based pathways are an emerging alternative that expands the scope of possible coupling partners. rsc.org The principles of these reactions could be extended to systems involving this compound.
Furthermore, the development of organocatalysis offers a metal-free alternative for asymmetric synthesis. unibo.ittdx.cat Pyrrolidine-based organocatalysts, for example, have been used in a variety of asymmetric reactions, and the design of new catalysts incorporating or acting upon substrates like this compound is a promising avenue. unibo.it The use of cyclic diaryl λ³-chloranes for metal-free site-selective functionalization also presents a novel approach to forming biaryl molecules. rsc.org
Finally, the 4-fluorobenzhydryl group itself can be incorporated into catalyst structures to tune their properties. For example, fluorobenzhydryl-functionalized nickel catalysts have been shown to exhibit enhanced thermal stability and catalytic activity in ethylene (B1197577) polymerization. mdpi.comresearchgate.net
| Catalytic Application/Functionalization | Reaction Type | Key Features | Potential Relevance | Reference |
| Nickel Catalysis | Ethylene Polymerization | Enhanced thermal stability and activity. | Use of the 4-fluorobenzhydryl group to modify catalyst performance. | mdpi.comresearchgate.net |
| C(sp³)–H Bond Functionalization | Radical Chlorination | High site selectivity and functional group tolerance. | Late-stage modification of complex molecules containing the 4-fluorobenzhydryl moiety. | nih.govescholarship.org |
| Organocatalysis | Asymmetric Synthesis | Metal-free, enantioselective transformations. | Chiral synthesis of derivatives from this compound. | unibo.it |
| Ligand Coupling Reactions | Metal-Free Biaryl Synthesis | Use of hypervalent chlorine reagents. | Novel methods for creating complex aromatic structures. | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis by accelerating the discovery and optimization of reaction pathways. beilstein-journals.orgmdpi.comresearchgate.net These technologies can be applied to various aspects of working with this compound, from planning its synthesis to predicting the outcomes of its reactions.
ML models can be trained on large datasets of chemical reactions to predict reaction conditions, such as the optimal catalyst, solvent, and temperature. beilstein-journals.orgnih.gov For a given transformation involving this compound, these models could suggest multiple viable reaction pathways, potentially highlighting more efficient or novel routes that a human chemist might not consider. beilstein-journals.org
Furthermore, ML can be used for active learning frameworks, where the model suggests the next set of experiments to perform to most efficiently optimize a reaction's yield or selectivity. nih.gov This approach, often combined with high-throughput experimentation, can rapidly identify the best conditions for a specific reaction involving this compound. beilstein-journals.org
| AI/ML Application | Description | Potential Impact on this compound Research | Reference |
| Reaction Condition Prediction | ML models predict optimal catalysts, solvents, and reagents. | Faster identification of efficient synthetic conditions. | beilstein-journals.orgnih.gov |
| Retrosynthetic Analysis | AI algorithms propose synthetic routes to target molecules. | Design of novel and efficient syntheses starting from this compound. | mdpi.com |
| Active Learning for Optimization | ML guides experimental design to rapidly find optimal reaction conditions. | Accelerated optimization of reactions involving this compound. | nih.gov |
| Property Prediction | Models predict chemical and physical properties of derivatives. | Faster screening of potential new molecules for desired characteristics. | mdpi.comchemrxiv.org |
Enhanced Green Chemistry Implementation for Sustainable Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. roelmihpc.comacs.orgfatfinger.io Applying these principles to the synthesis and use of this compound is crucial for sustainable chemical manufacturing.
Key areas of focus for green chemistry implementation include:
Safer Solvents: A significant portion of the waste in chemical processes comes from solvents. skpharmteco.com Research is ongoing to replace hazardous solvents like dichloromethane (B109758) and dimethylformamide with greener alternatives. skpharmteco.com The optimization of reactions to run in more environmentally benign solvents, or even under solvent-free conditions, is a major goal. unibo.it
Catalysis: The use of catalytic reagents is a cornerstone of green chemistry because they are used in small amounts and can be recycled and reused, unlike stoichiometric reagents. roelmihpc.com Developing highly efficient and recyclable catalysts for reactions involving this compound is a key research direction.
Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. roelmihpc.com Designing synthetic routes with high atom economy minimizes waste.
Renewable Feedstocks: Sourcing starting materials from renewable resources rather than fossil fuels is another important aspect of green chemistry. roelmihpc.comfatfinger.io While the direct synthesis of this compound from biomass is a long-term goal, the use of bio-based solvents and reagents can contribute to a greener process.
Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their lifecycle to avoid persistence in the environment. acs.org This involves understanding the mechanisms of degradation and designing molecules that are susceptible to breakdown. acs.org
The replacement of traditional solvents with greener options like cyclopentyl methyl ether (CPME) has been shown to reduce environmental impact while maintaining reaction yields in related syntheses. Similarly, the use of polymer-supported reagents facilitates catalyst recovery and reuse.
Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Optimization
To optimize chemical reactions, it is essential to have a detailed understanding of their kinetics and mechanisms. Advanced spectroscopic techniques and in-situ monitoring tools provide real-time information about a reaction as it happens, enabling precise control and optimization. numberanalytics.commt.com
For reactions involving the synthesis or functionalization of this compound, these techniques can be invaluable:
In-situ Infrared (IR) Spectroscopy (ReactIR™): This technology allows for the real-time tracking of the concentration of reactants, intermediates, and products by monitoring their unique infrared absorbances. mt.com For example, in a reaction to form an amide from an acid chloride, in-situ IR can monitor the formation and consumption of the reactive acid chloride intermediate, providing critical information for process control and safety. mt.com
Raman Spectroscopy: This technique is complementary to IR and can also be used for in-situ monitoring, particularly in aqueous systems or for reactions involving solid phases. frontiersin.orgsandia.gov
Fluorescence Spectroscopy: This highly sensitive technique can be used to monitor changes in molecular structure and environment, making it useful for studying reaction dynamics and protein denaturation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advances in flow NMR and benchtop NMR systems are making it more amenable to real-time reaction monitoring.
Hyphenated Techniques: Combining separation methods like chromatography with spectroscopic detection (e.g., LC-IR, LC-NMR) provides detailed information about complex reaction mixtures. numberanalytics.com
These in-situ monitoring techniques, often coupled with chemometrics and machine learning for data analysis, allow for the rapid determination of optimal reaction conditions, leading to improved yields, higher purity, and safer, more robust processes. numberanalytics.commt.com
| Technique | Information Provided | Application in this compound Chemistry | Reference |
| In-situ IR (ReactIR™) | Real-time concentration of reactants, intermediates, products. | Monitoring the formation of this compound from its alcohol precursor. | mt.com |
| Raman Spectroscopy | Vibrational modes of molecules, real-time reaction progress. | Monitoring crystallization or reactions in slurries. | frontiersin.orgsandia.gov |
| Fluorescence Spectroscopy | Changes in electronic structure, reaction dynamics. | Studying the kinetics of functionalization reactions. | mdpi.com |
| UV-Vis Spectroscopy | Concentration of chromophoric species. | Monitoring reactions involving colored intermediates or products. | sandia.govjsta.cl |
Q & A
Q. What are the recommended synthetic routes for 4-fluorobenzhydryl chloride, and what analytical techniques validate its purity?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and benzene derivatives in the presence of Lewis acids (e.g., AlCl₃) . Alternatively, nucleophilic substitution of benzhydryl bromides with fluorinated reagents may be employed . Purity validation requires GC-MS or HPLC coupled with UV detection to confirm absence of byproducts (e.g., unreacted benzophenone intermediates). Structural confirmation via H/C NMR and FT-IR is critical, with characteristic peaks for C-F (1090–1150 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use impervious gloves (nitrile or neoprene), sealed goggles, and lab coats to prevent skin/eye contact . Work under a fume hood due to potential release of corrosive HCl vapors during reactions. In case of exposure, immediately rinse skin with water for 15 minutes and seek medical attention . Store in airtight containers away from moisture and bases to prevent hydrolysis .
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The fluorine atom at the para position increases electrophilicity of the benzhydryl carbon by polarizing the C-Cl bond, accelerating SN1/SN2 mechanisms. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., amines) show higher reaction rates compared to non-fluorinated analogs. Monitor reaction progress via TLC (silica gel, hexane:EtOAc) .
Advanced Research Questions
Q. What strategies mitigate competing elimination pathways during this compound reactions with bulky nucleophiles?
- Methodological Answer : Steric hindrance from bulky nucleophiles (e.g., tert-butylamine) favors E2 elimination over substitution. To suppress this, use polar protic solvents (e.g., ethanol) to stabilize carbocation intermediates in SN1 pathways or employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in SN2 reactions . Low-temperature conditions (−20°C to 0°C) further disfavor elimination .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model hydrolysis pathways. Results indicate rapid degradation in alkaline media (pH > 10) via nucleophilic attack by OH⁻ on the benzhydryl carbon. Thermal stability assays (TGA/DSC) show decomposition above 150°C, correlating with simulated bond dissociation energies .
Q. What are the contradictions in reported biological activity data for this compound derivatives, and how can experimental design resolve them?
- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values varying by >50% across studies) may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or solvent carriers (DMSO vs. PBS). Standardize protocols using ISO-certified cell lines, control for solvent toxicity, and employ orthogonal assays (e.g., flow cytometry vs. MTT) to validate results .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
